Dihydroartemisinin

Descripción general

Descripción

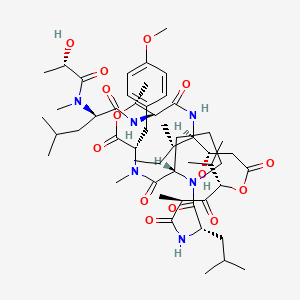

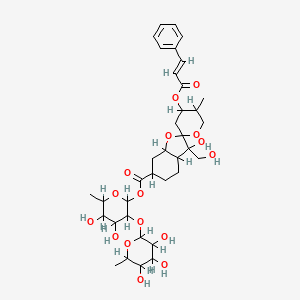

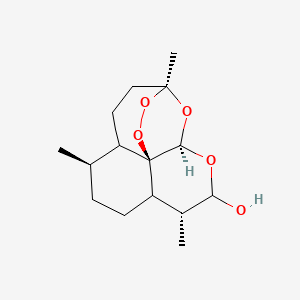

Dihydroartemisinin (DHA) is the active metabolite of all artemisinin compounds (artemisinin, artesunate, artemether, etc.) and is also available as a drug in itself. It is a semi-synthetic derivative of artemisinin and is widely used as an intermediate in the preparation of other artemisinin-derived antimalarial drugs .

Synthesis Analysis

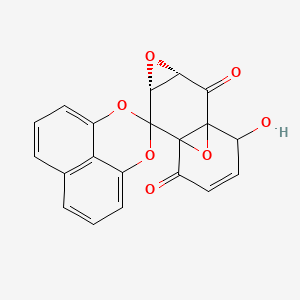

DHA is obtained by transforming the lactone moiety of artemisinin into a lactol during a reduction reaction, in the presence of different mild hydride-reducing agents, such as sodium borohydride . In addition, DHA–Coumarin hybrids were designed and synthesized for potential anti-neuroinflammatory agents .Molecular Structure Analysis

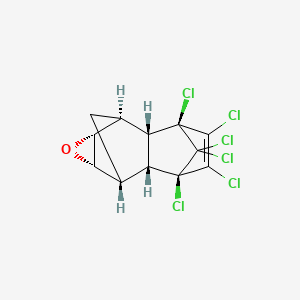

Dihydroartemisinin contains total 47 bond(s); 23 non-H bond(s), 3 six-membered ring(s), 2 seven-membered ring(s), 2 ten-membered ring(s), 3 eleven-membered ring(s), 1 hydroxyl group(s), and 2 ether(s) (aliphatic) .Chemical Reactions Analysis

DHA has been found to have a relatively low thermal stability and a multistep thermooxidation . It has been associated with a low oral bioavailability and a short half-life .Physical And Chemical Properties Analysis

DHA is soluble in chloroform and acetone. It is slightly soluble in methanol or ethanol, and almost insoluble in water . Its melting point is between 145 and 150 degrees Celsius .Aplicaciones Científicas De Investigación

Diabetes Management

DHA has been shown to have a protective effect on Type 2 diabetic mice. It reduces fasting blood glucose (FBG), improves insulin sensitivity, and ameliorates glucose tolerance. Additionally, DHA promotes hepatic glucose metabolism and inhibits gluconeogenesis through specific molecular pathways .

Cancer Therapy

DHA exhibits potent anticancer effects by inhibiting cell proliferation, inducing apoptosis, preventing tumor metastasis and angiogenesis, enhancing immune function, and triggering autophagy and endoplasmic reticulum (ER) stress in cancer cells .

Chemotherapy Sensitization

Studies have found that DHA can sensitize liver cancer cells to chemotherapy by restraining the expression of P-glycoprotein (P-gp) through inhibition of specific signaling pathways, thereby reversing chemotherapy resistance .

Esophageal Carcinoma Suppression

DHA, along with Disabled homolog 2 interacting protein (DAB2IP), has been identified to suppress the tumorigenesis of esophageal carcinoma (ESCA), highlighting its potential as an anti-cancer and anti-inflammatory agent .

Hepatocarcinoma Treatment

Research into the safety and potential mechanisms of DHA’s effectiveness against human hepatocarcinoma has been conducted using network pharmacology approaches, indicating its promise as a therapeutic agent .

Anti-Tumor and Anti-Inflammation

The anti-tumor and inflammation inhibition mechanisms of DHA are still being explored. Understanding the genetic or protein targets of DHA could address current limitations and challenges in experimental research and clinical application .

Each section above provides a detailed look into the diverse scientific research applications of Dihydroartemisinin, showcasing its potential across various fields of medicine.

The Protective Effect of Dihydroartemisinin on Type 2 Diabetic Mice Dihydroartemisinin: A Potential Natural Anticancer Drug Open Access Full Text Article on Dihydroartemisinin Dihydroartemisinin Suppresses Tumorigenesis of Esophageal Carcinoma Target Prediction and Potential Application of Dihydroartemisinin on Hepatocarcinoma Dihydroartemisinin: A Potential Drug for the Treatment of Diseases

Mecanismo De Acción

Target of Action

Dihydroartemisinin (DHA) is primarily used to treat malaria, and it targets the erythrocytic stages of Plasmodium species, including Plasmodium falciparum, which is responsible for the majority of malaria cases worldwide . DHA has also been found to target a phosphorylated form of translationally controlled tumor protein (TCTP) in cancer cells .

Mode of Action

The proposed mechanism of action of DHA involves the cleavage of endoperoxide bridges by iron, producing free radicals (hypervalent iron-oxo species, epoxides, aldehydes, and dicarbonyl compounds) which damage biological macromolecules causing oxidative stress in the cells of the parasite . This results in the inhibition of nucleic acid and protein synthesis in P. falciparum .

Biochemical Pathways

DHA affects several biochemical pathways. It causes severe oxidative stress by inducing excessive reactive oxygen species production . It also kills tumor cells by inducing programmed cell death, blocking cell cycle, and enhancing anti-tumor immunity . Furthermore, DHA inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .

Pharmacokinetics

DHA has a bioavailability of 12% and is metabolized in the liver . The terminal elimination half-life of DHA is about 4-11 hours . The clearance of DHA is slower than that of other drugs, with estimates ranging between 2-3 L/kg/hr . The steady-state volume of distribution is estimated to be between 0.39-0.87 L .

Result of Action

DHA has been shown to have significant antimalarial activity, curing slightly more patients than other antimalarial drugs and preventing further malaria infections for longer after treatment . In addition to its antimalarial effects, DHA has been found to exert anticancer effects through various molecular mechanisms, such as inhibiting proliferation, inducing apoptosis, inhibiting tumor metastasis and angiogenesis, promoting immune function, inducing autophagy and endoplasmic reticulum (ER) stress .

Action Environment

The efficacy and stability of DHA can be influenced by various environmental factors. For instance, the development of resistance to DHA can be influenced by factors such as poor-dosing regimen and substandard products in developing countries . Furthermore, the transmission of malaria, which DHA is primarily used to treat, is influenced by environmental factors such as climate and altitude .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCWCLMFKKGEE-ISOSDAIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021652 | |

| Record name | Dihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroartemisinin | |

CAS RN |

71939-50-9 | |

| Record name | Dihydroartemisinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71939-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroartemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTENIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A9O50735X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dihydroartemisinin exert its antimalarial activity?

A1: While the exact mechanism is still debated, the prevailing theory suggests that dihydroartemisinin's endoperoxide bridge interacts with heme released during parasite hemoglobin digestion. [, , ] This interaction generates free radicals that alkylate essential parasite proteins, ultimately leading to parasite death. [, ] Additionally, studies suggest that dihydroartemisinin may not directly inhibit hemozoin formation, unlike quinoline antimalarials. []

Q2: Does dihydroartemisinin affect hemozoin formation like quinoline antimalarials?

A2: Research suggests that dihydroartemisinin does not inhibit hemozoin formation. Unlike quinolines, it cannot bind via π-π interactions with heme. [] This was demonstrated using the heme polymerization inhibitory activity (HPIA) and β-hematin inhibitory activity (BHIA) assays. []

Q3: Beyond its antimalarial activity, what other cellular processes does dihydroartemisinin influence?

A3: Dihydroartemisinin has been shown to induce apoptosis in various cancer cell lines, including lung adenocarcinoma, [] prostate cancer, [] and tongue squamous carcinoma cells. [] This apoptotic effect is often associated with increased expression of pro-apoptotic proteins like Bax and activation of caspases. [, , ] Additionally, dihydroartemisinin can influence cell cycle progression, for instance, by abrogating radiation-induced G2 arrest in HeLa cells. []

Q4: What is the molecular formula and weight of dihydroartemisinin?

A4: The molecular formula of dihydroartemisinin is C15H24O5, and its molecular weight is 284.35 g/mol.

Q5: Are there any specific spectroscopic data available for dihydroartemisinin?

A5: While specific spectroscopic data are not provided in the abstracts provided, dihydroartemisinin can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide information about the compound's structure, purity, and functional groups.

Q6: What formulation strategies are employed to enhance dihydroartemisinin's stability, solubility, or bioavailability?

A7: One strategy to improve the solubility and stability of dihydroartemisinin is the formation of inclusion complexes with beta-cyclodextrin. [] This method increases the aqueous solubility of the drug, potentially improving its bioavailability. [] Another approach involves incorporating dihydroartemisinin into liposomes, enhancing its delivery and potentially reducing cardiotoxicity. []

Q7: How is dihydroartemisinin absorbed, distributed, metabolized, and excreted (ADME)?

A8: Dihydroartemisinin is rapidly absorbed after oral administration. [] In malaria patients, it exhibits a lower clearance rate compared to healthy individuals. [] While specific metabolic pathways are not detailed in these abstracts, dihydroartemisinin is primarily metabolized in the liver. []

Q8: Are there differences in dihydroartemisinin pharmacokinetics between pregnant and non-pregnant women?

A9: Studies indicate no clinically significant differences in dihydroartemisinin pharmacokinetics between pregnant and non-pregnant women. [] Although, a more thorough analysis using population pharmacokinetic modeling is necessary for a comprehensive understanding. []

Q9: What in vitro models have been used to investigate the activity of dihydroartemisinin?

A11: Various human cancer cell lines, including lung adenocarcinoma (A549/CDDP), [] prostate cancer (PC-3), [] and tongue squamous carcinoma cells (CAL27), [] have been used to evaluate dihydroartemisinin's antitumor activity in vitro. Researchers utilize assays like MTT, colony formation assays, flow cytometry, and western blotting to assess cell viability, proliferation, apoptosis, and protein expression changes. [, , ]

Q10: What animal models have been employed to study dihydroartemisinin's efficacy?

A12: Mouse models are frequently used to assess the in vivo efficacy of dihydroartemisinin. For instance, researchers have utilized nude mice with xenograft tumors of human prostate cancer (PC-3) [] and human cholangiocarcinoma (QBC939) [] to evaluate the antitumor potential of dihydroartemisinin. These studies typically involve monitoring tumor growth, analyzing tumor tissues for markers of apoptosis and angiogenesis, and assessing the expression of proteins involved in tumor development and progression.

Q11: Has dihydroartemisinin been evaluated in clinical trials? What are the key findings?

A13: Yes, dihydroartemisinin, usually in combination with piperaquine, has been evaluated in clinical trials for malaria treatment and prevention. A study on pregnant women showed that intermittent preventive treatment with dihydroartemisinin-piperaquine was more effective than sulfadoxine-pyrimethamine in preventing malaria. [] Another trial in Uganda demonstrated that dihydroartemisinin-piperaquine was as effective as artemether-lumefantrine in treating uncomplicated malaria, with the added advantage of once-daily dosing and a longer prophylactic effect. []

Q12: Have any resistance mechanisms to dihydroartemisinin been identified?

A14: While dihydroartemisinin resistance is a growing concern, the specific mechanisms are complex and not fully elucidated. One study successfully created dihydroartemisinin-resistant strains of Plasmodium falciparum in vitro, suggesting that resistance can emerge under selective drug pressure. [] Another study found a correlation between dihydroartemisinin resistance and mutations in the Plasmodium falciparum chloroquine resistance transporter (pfcrt) gene. []

Q13: Is there evidence of cross-resistance between dihydroartemisinin and other antimalarial drugs?

A15: Yes, research suggests potential cross-resistance between dihydroartemisinin and other antimalarial drugs. One study in Papua New Guinea found that the efficacy of dihydroartemisinin-piperaquine against Plasmodium falciparum might be compromised due to pre-existing chloroquine resistance, implying a possible connection between chloroquine and piperaquine resistance mechanisms. [] Another study in Cambodia found that Plasmodium falciparum isolates resistant to mefloquine also displayed reduced sensitivity to dihydroartemisinin, highlighting the possibility of cross-resistance between these drugs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.